![molecular formula C20H10F2O4S B12607978 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] CAS No. 647375-71-1](/img/structure/B12607978.png)
1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] is a chemical compound characterized by the presence of a thiene ring and two 4-fluorophenyl groups attached to an ethane-1,2-dione backbone
Méthodes De Préparation
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of thiene-2,5-diyl bis(4-fluorophenyl)ethane-1,2-dione with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs or as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,2-bis(4-fluorophenyl)ethane-1,2-dione: This compound shares a similar ethane-1,2-dione backbone but lacks the thiene ring, resulting in different chemical and biological properties.
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide: This compound contains a thiophene core and is used in fluorescence-related applications.
The uniqueness of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] lies in its combination of the thiene ring and fluorophenyl groups, which confer distinct electronic and structural properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
647375-71-1 |
|---|---|
Formule moléculaire |
C20H10F2O4S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-[5-[2-(4-fluorophenyl)-2-oxoacetyl]thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C20H10F2O4S/c21-13-5-1-11(2-6-13)17(23)19(25)15-9-10-16(27-15)20(26)18(24)12-3-7-14(22)8-4-12/h1-10H |
Clé InChI |
SYPBYVHQEVUPPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(S2)C(=O)C(=O)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
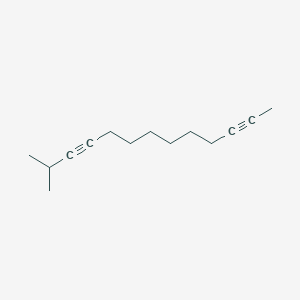
![2-Hydroxy-4-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]benzonitrile](/img/structure/B12607914.png)

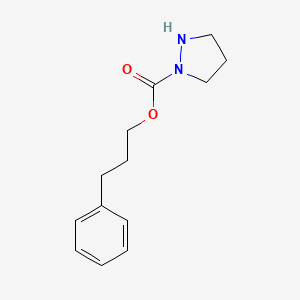
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
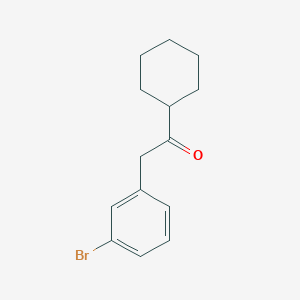
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
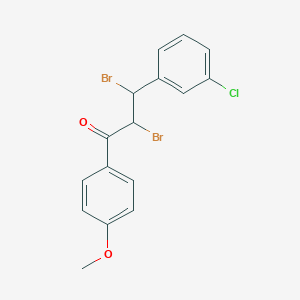
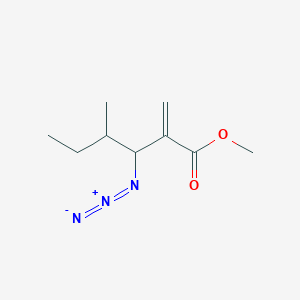
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
